2-((2-Bromo-4-fluorophenoxy)methyl)-1-(difluoromethyl)-1h-imidazole
Description
2-((2-Bromo-4-fluorophenoxy)methyl)-1-(difluoromethyl)-1H-imidazole is a halogenated imidazole derivative characterized by a bromo-fluorophenoxy methyl substituent at position 2 and a difluoromethyl group at position 1 of the imidazole core. The bromine and fluorine substituents likely influence its electronic properties, solubility, and biological interactions, as seen in related compounds .
Properties
Molecular Formula |
C11H8BrF3N2O |
|---|---|
Molecular Weight |
321.09 g/mol |
IUPAC Name |
2-[(2-bromo-4-fluorophenoxy)methyl]-1-(difluoromethyl)imidazole |
InChI |
InChI=1S/C11H8BrF3N2O/c12-8-5-7(13)1-2-9(8)18-6-10-16-3-4-17(10)11(14)15/h1-5,11H,6H2 |
InChI Key |
JJVIRPROTYYDEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)OCC2=NC=CN2C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Bromo-4-fluorophenoxy)methyl)-1-(difluoromethyl)-1h-imidazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Fluorination: The addition of a fluorine atom to the phenoxy group.
Imidazole Formation: The formation of the imidazole ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts, temperature control, and solvent selection are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-((2-Bromo-4-fluorophenoxy)methyl)-1-(difluoromethyl)-1h-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) and potassium fluoride (KF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-((2-Bromo-4-fluorophenoxy)methyl)-1-(difluoromethyl)-1h-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((2-Bromo-4-fluorophenoxy)methyl)-1-(difluoromethyl)-1h-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Bromine Substitution : Bromine increases molecular weight and polarizability, as seen in and . This may enhance intermolecular interactions, contributing to higher melting points (e.g., 152–154°C in ).
- Fluorine Effects : Fluorine atoms improve metabolic stability and bioavailability. For example, fluorophenyl-substituted benzimidazoles () are often explored for drug development due to their resistance to oxidative degradation.
- Difluoromethyl vs. Trifluoromethyl : The difluoromethyl group in the target compound may offer intermediate electronegativity compared to trifluoromethyl groups in , balancing lipophilicity and reactivity.
Biological Activity
The compound 2-((2-Bromo-4-fluorophenoxy)methyl)-1-(difluoromethyl)-1H-imidazole is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological mechanisms, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 348.119 g/mol. The structure features an imidazole ring, which is known for its bioactivity in various pharmacological contexts.
The biological activity of imidazole derivatives often involves their interaction with specific biological targets, such as enzymes and receptors. The difluoromethyl group enhances metabolic stability and binding affinity, potentially leading to increased efficacy in therapeutic applications.
Key Mechanisms:
- GABA-A Receptor Modulation : Similar compounds have been shown to act as positive allosteric modulators (PAMs) at the GABA-A receptor, influencing neurotransmission and exhibiting anxiolytic effects .
- Enzyme Inhibition : Imidazole derivatives frequently inhibit various enzymes, including kinases and phosphodiesterases, which are crucial in cancer and inflammatory pathways .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound based on various studies:
Case Studies
- GABA-A Receptor Modulation :
- Anticancer Activity :
- Pharmacokinetic Studies :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
